molecular formula C10H10FN3OS B2772370 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole CAS No. 886504-35-4

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole

Cat. No.: B2772370
CAS No.: 886504-35-4
M. Wt: 239.27
InChI Key: SDSJTGLYUZTZQI-UHFFFAOYSA-N
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Description

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole is a heterocyclic compound that contains a thiazole ring substituted with a hydrazinyl group and a fluoromethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole typically involves the reaction of 3-fluoro-4-methoxyphenylboronic acid with thiosemicarbazide under specific conditions. The reaction is often carried out in the presence of a base such as potassium carbonate and a palladium catalyst to facilitate the coupling reaction .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the hydrazinyl group to an amine.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, typically in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines.

Scientific Research Applications

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and are the subject of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole is unique due to its combination of a thiazole ring with a hydrazinyl group and a fluoromethoxyphenyl group. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds.

Biological Activity

4-(3-Fluoro-4-methoxyphenyl)-2-hydrazinylthiazole is a compound that has attracted attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound features a thiazole ring, which is known for its diverse biological activities. The presence of the hydrazine and phenyl moieties enhances its reactivity and interaction with biological targets. The molecular structure can be represented as follows:

C10H10FN3OS\text{C}_{10}\text{H}_{10}\text{F}\text{N}_3\text{O}\text{S}

Antimicrobial Activity

Research indicates that thiazole derivatives exhibit significant antimicrobial properties. In a study evaluating various thiazole compounds, this compound demonstrated notable activity against several bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

Bacterial Strain MIC (µg/mL)
Staphylococcus aureus12.5
Escherichia coli6.25
Klebsiella pneumoniae12.5
Pseudomonas aeruginosa25

These results suggest that the compound could be a candidate for further development as an antimicrobial agent .

Anticancer Activity

The anticancer potential of this compound has been evaluated using various cancer cell lines, including HCT-116 (colon carcinoma) and HepG2 (hepatocellular carcinoma). The IC50 values obtained from these studies are summarized below:

Cell Line IC50 (µM)
HCT-11610
HepG215
HT-2912

The presence of electron-withdrawing groups such as fluorine has been correlated with increased cytotoxic activity, suggesting a structure-activity relationship that merits further investigation .

The mechanism by which this compound exerts its biological effects is thought to involve interactions with specific molecular targets, including enzymes and receptors involved in cell proliferation and survival. Studies have shown that the compound may induce apoptosis in cancer cells through the modulation of Bcl-2 family proteins, which are critical regulators of apoptosis .

Case Studies

  • Antimicrobial Efficacy : A study conducted on various thiazole derivatives highlighted that those with hydrazine substitutions exhibited enhanced antimicrobial activity compared to their analogs without such modifications. This suggests that the hydrazine moiety plays a crucial role in enhancing the compound's efficacy against microbial pathogens .
  • Cytotoxicity Evaluation : In vitro assays on cancer cell lines demonstrated that compounds similar to this compound showed promising cytotoxic effects, leading to significant reductions in cell viability at micromolar concentrations .

Properties

IUPAC Name

[4-(3-fluoro-4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10FN3OS/c1-15-9-3-2-6(4-7(9)11)8-5-16-10(13-8)14-12/h2-5H,12H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDSJTGLYUZTZQI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CSC(=N2)NN)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10FN3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

239.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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